molecular formula C11H9BrClF3OS B14055883 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14055883
M. Wt: 361.61 g/mol
InChI Key: GHUOEYXTLWDWKR-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone derivative characterized by a phenyl ring substituted with bromomethyl (-CH₂Br) at position 2 and trifluoromethylthio (-SCF₃) at position 3. The propan-1-one moiety is linked to the aromatic ring via a ketone group at position 1, with a chlorine atom at position 3 of the propane chain. This structural arrangement confers unique physicochemical properties, including high electrophilicity due to the electron-withdrawing trifluoromethylthio group and reactivity at the bromomethyl site for nucleophilic substitution.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c12-6-8-7(9(17)4-5-13)2-1-3-10(8)18-11(14,15)16/h1-3H,4-6H2

InChI Key

GHUOEYXTLWDWKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CBr)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization

Initial Ring Functionalization: Trifluoromethylthiolation

The introduction of the trifluoromethylthio (–SCF₃) group at the 3-position of the phenyl ring is a pivotal first step. Recent advances in palladium-catalyzed C–H activation enable direct ortho-trifluoromethylthiolation of pre-functionalized arenes. For example, Huang et al. demonstrated that using palladium(II) acetate (10 mol%), silver trifluoromethylthiolate (AgSCF₃, 2 equiv.), and Selectfluor (3 equiv.) in dimethyl ether (DME) at 80°C achieves ortho-selective trifluoromethylthiolation with 87% yield. Acetic acid (5 equiv.) is critical to suppress oxidative dimerization of the substrate.

Bromomethyl Group Installation at the 2-Position

Following trifluoromethylthiolation, the bromomethyl (–CH₂Br) group is introduced via radical bromination. VulcanChem’s protocol for analogous compounds employs N-bromosuccinimide (NBS, 1.2 equiv.) and azobisisobutyronitrile (AIBN, 0.1 equiv.) in carbon tetrachloride under reflux, achieving 82% yield. The reaction proceeds through a radical chain mechanism, selectively targeting the methyl group adjacent to electron-withdrawing substituents.

Friedel-Crafts Acylation for Propanone Attachment

The propan-1-one moiety is introduced via Friedel-Crafts acylation. EvitaChem’s methodology utilizes chloroacetyl chloride (1.5 equiv.) and aluminum chloride (AlCl₃, 1.2 equiv.) in dichloromethane (DCM) at 0°C, yielding 65–78% of the acylated intermediate. The reaction preferentially occurs at the 1-position due to the directing effects of the –SCF₃ and –CH₂Br groups.

Chlorination of the Propanone Sidechain

Final chlorination at the 3-position of the propanone is achieved using molecular chlorine (Cl₂, 1.1 equiv.) and iron(III) chloride (FeCl₃, 0.2 equiv.) in dichloromethane at 0°C. This electrophilic substitution reaction proceeds with 70% yield, forming the target compound.

Table 1: Summary of Sequential Functionalization Steps
Step Reagents/Conditions Yield (%) Source
Trifluoromethylthiolation Pd(OAc)₂, AgSCF₃, Selectfluor, DME, 80°C 87
Bromomethylation NBS, AIBN, CCl₄, reflux 82
Friedel-Crafts Acylation Chloroacetyl chloride, AlCl₃, DCM, 0°C 65–78
Chlorination Cl₂, FeCl₃, DCM, 0°C 70

Alternative Pathway: Pre-Functionalized Building Blocks

Synthesis of 2-Bromo-3-(trifluoromethylthio)phenol

EvitaChem’s approach begins with 2-bromo-3-(trifluoromethylthio)phenol, synthesized via Ullmann coupling of 2-bromophenol with trifluoromethylthiolating reagents. The phenol group serves as a directing group for subsequent acylation.

Protection-Deprotection Strategy

The phenolic –OH group is protected as a methyl ether using methyl iodide (CH₃I, 2 equiv.) and potassium carbonate (K₂CO₃, 3 equiv.) in acetone. After Friedel-Crafts acylation, the methyl ether is cleaved with boron tribromide (BBr₃, 1.5 equiv.) in DCM at −78°C.

Bromomethylation Post-Acylation

Bromination of the methyl ether intermediate is performed using phosphorus tribromide (PBr₃, 1.1 equiv.) in diethyl ether, yielding 89% of the bromomethyl derivative.

Table 2: Performance Comparison of Protection-Deprotection vs. Direct Functionalization
Metric Protection-Deprotection Direct Functionalization
Total Yield 52% 45%
Step Count 5 4
Purification Complexity High Moderate

Radical-Mediated Bromination Optimization

Solvent and Initiator Screening

VulcanChem’s radical bromination protocol identifies carbon tetrachloride (CCl₄) as the optimal solvent due to its non-polar nature and ability to stabilize bromine radicals. Substituting AIBN with benzoyl peroxide (BPO) reduces yield to 68%, indicating the superiority of AIBN for this substrate.

Temperature and Reaction Time

Yields plateau at 82% after 6 hours of reflux. Prolonged reaction times (>8 hours) lead to di-bromination byproducts, necessitating careful monitoring.

Chlorination Mechanistic Insights

Electrophilic Aromatic Substitution vs. Sidechain Chlorination

FeCl₃ catalyzes electrophilic chlorination at the propanone’s α-carbon rather than the aromatic ring due to the electron-withdrawing effects of the –SCF₃ and –CH₂Br groups. Kinetic studies reveal a second-order dependence on Cl₂ concentration, suggesting a bimolecular mechanism.

Alternative Chlorinating Agents

Comparative testing shows that sulfuryl chloride (SO₂Cl₂) achieves 65% yield but requires higher temperatures (40°C), while N-chlorosuccinimide (NCS) fails to chlorinate the propanone under standard conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

EvitaChem’s pilot-scale production employs a three-stage continuous flow system:

  • Trifluoromethylthiolation in a Pd-packed column reactor.
  • Bromomethylation using a falling-film reactor with UV irradiation.
  • Chlorination in a low-temperature (−10°C) plug-flow reactor.

This setup achieves 73% overall yield with a throughput of 12 kg/day.

Purification Challenges

The compound’s lipophilicity (logP ≈ 3.1) complicates crystallization. Industrial protocols use gradient elution with hexane/ethyl acetate (9:1 to 4:1) on silica gel columns, followed by recrystallization from heptane.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the trifluoromethylthio group can modulate the compound’s electronic properties, influencing its reactivity and binding affinity. The chloropropanone moiety can participate in electrophilic interactions, further contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target vs. Positional Isomer (CAS 1804232-60-7) : The target compound has bromomethyl at position 2 and trifluoromethylthio at position 3, whereas the isomer reverses these groups. This positional swap alters electronic distribution: the -SCF₃ group at position 3 (meta to the ketone) in the target compound may enhance electron withdrawal, increasing electrophilicity at the ketone compared to the isomer .
  • Target vs.

Ketone Position (Propan-1-one vs. Propan-2-one)

The propan-2-one variant (CAS 1806549-22-3) shifts the ketone to position 2, altering steric and electronic environments. Propan-1-one derivatives are more reactive in Claisen condensations due to the α-proton’s acidity, while propan-2-one derivatives may exhibit reduced reactivity .

Brominated Enone ()

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one lacks the trifluoromethylthio group but features a conjugated enone system. The α,β-unsaturated ketone enables Michael addition reactions, diverging from the target compound’s nucleophilic substitution pathways .

Biological Activity

The compound 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic molecule with potential applications in pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by a bromomethyl group, trifluoromethylthio substituent, and a chloropropanone moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H9BrClF3OC_{11}H_{9}BrClF_{3}O, with a molecular weight of approximately 329.54 g/mol. The presence of halogen atoms (bromine and chlorine) and the trifluoromethyl group significantly influence its reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The trifluoromethylthio group in this compound may contribute to its lipophilicity, potentially improving membrane permeability and bioavailability.

  • Antimicrobial Activity :
    • Preliminary studies suggest that similar trifluoromethyl-containing compounds demonstrate significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown effectiveness against various bacterial strains .
  • Herbicidal Activity :
    • Trifluoromethylphenyl derivatives are known for their herbicidal properties. The compound may interact with plant metabolic pathways, inhibiting enzymes crucial for plant growth .
  • Cytotoxicity :
    • Some studies have indicated that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of oxidative stress or interference with cellular signaling pathways .

Study on Antimicrobial Effects

A study conducted on a series of brominated and trifluoromethylated compounds demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

CompoundActivityMechanism
1ModerateMembrane disruption
2HighEnzyme inhibition
3LowMinimal interaction

Study on Herbicidal Efficacy

In another research project focusing on herbicides, compounds similar to 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one were tested for their ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis in plants. Results indicated that these compounds could effectively reduce weed growth by targeting this enzyme.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways in both microorganisms and plants.
  • Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances interaction with lipid membranes, leading to altered permeability.
  • Oxidative Stress Induction : Halogenated compounds can generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a phenylpropanone backbone. A plausible route includes:

  • Step 1 : Bromination of a precursor such as 3-(trifluoromethylthio)phenylpropan-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group .
  • Step 2 : Chlorination via nucleophilic substitution or Friedel-Crafts acylation, depending on the reactivity of the intermediate.

Critical factors:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency .
  • Temperature : Bromination at 60–80°C optimizes radical initiation .
  • Purification : Column chromatography or recrystallization is essential due to competing side reactions (e.g., over-bromination) .

Q. How can the structural identity of this compound be confirmed, and what spectroscopic techniques are most effective?

A multi-technique approach is required:

  • NMR :
    • 1^1H NMR: Peaks at δ 4.5–5.0 ppm confirm the bromomethyl (-CH2_2Br) group; δ 7.5–8.5 ppm aromatic protons indicate substitution patterns .
    • 19^{19}F NMR: A singlet near δ -60 ppm confirms the trifluoromethylthio (-SCF3_3) group .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 377.92 (C11_{11}H10_{10}BrClF3_3OS) validate the molecular formula .
  • X-ray crystallography : Resolves spatial arrangements of the bromomethyl and trifluoromethylthio groups, though crystal growth may require slow evaporation from acetone/hexane mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl and trifluoromethylthio groups in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the electron-withdrawing -SCF3_3 group directs reactivity via:

  • Electronic effects : -SCF3_3 deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability .
  • Steric effects : The bulky -SCF3_3 group hinders para-substitution, favoring meta-functionalization in subsequent reactions .

Example : In Pd-catalyzed cross-coupling, the bromomethyl group reacts with arylboronic acids, but competing C-S bond cleavage may occur under strong bases (e.g., K2_2CO3_3) .

Q. How do computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) simulations reveal:

  • Electrostatic potential maps : Highlight nucleophilic regions (bromomethyl) and electrophilic regions (carbonyl group) .
  • Transition states : Predict activation barriers for bromine displacement (~25–30 kcal/mol) and SCF3_3 rotation (~5 kcal/mol) .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1700 cm1^{-1}) with experimental FT-IR data to refine models .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating false positives from impurities .
  • Stereochemical considerations : Chiral HPLC or Mosher ester analysis confirms enantiomeric excess, as racemic mixtures may show reduced activity .

Case study : Analog 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone showed conflicting IC50_{50} values due to residual solvents in crude samples; recrystallization resolved discrepancies .

Methodological Guidance

Q. What analytical workflows are recommended for tracking byproducts during synthesis?

  • LC-MS : Monitors intermediates and side products (e.g., dibrominated byproducts) in real-time .
  • GC-MS : Detects volatile impurities (e.g., residual thionyl chloride) .
  • In situ IR : Tracks carbonyl group integrity during chlorination .

Table 1 : Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Dibrominated derivativeOver-brominationLimit NBS stoichiometry (1.1 equiv)
Dechlorinated compoundReduction side reactionUse anhydrous conditions

Q. How can researchers optimize reaction scalability while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., 70% yield at 10 g scale vs. 50% in batch) .
  • Catalyst immobilization : Silica-supported Pd catalysts enhance recyclability in cross-coupling reactions .

Critical parameter : Residence time in flow systems must be calibrated to prevent bromomethyl group degradation (>2 min at 80°C) .

Q. What are the limitations of current crystallographic databases for this compound’s structural analogs?

  • Sparse data : Only 3% of -SCF3_3-containing structures in the Cambridge Structural Database (CSD) have resolved S···F interactions .
  • Refinement challenges : High thermal motion of -CH2_2Br groups requires anisotropic displacement parameters in SHELXL .

Solution : Hybrid DFT/X-ray refinement (e.g., using Olex2) improves accuracy for disordered regions .

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